3H-Imidazo[4,5-H][1,6]naphthyridine
Description
Structure
3D Structure
Properties
CAS No. |
958644-69-4 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
9H-imidazo[4,5-h][1,6]naphthyridine |
InChI |
InChI=1S/C9H6N4/c1-2-6-4-11-9-8(12-5-13-9)7(6)10-3-1/h1-5,10H |
InChI Key |
QARPSACFBPMZGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C3C(=NC=N3)N=CC2=C1 |
Origin of Product |
United States |
Overview of Fused Imidazo Naphthyridine Systems and Their Significance in Heterocyclic Chemistry
Fused imidazo-naphthyridine systems are polycyclic aromatic compounds containing both an imidazole (B134444) and a naphthyridine moiety. Naphthyridines, which are bicyclic aromatic compounds containing two nitrogen atoms in their structure, exist as six distinct isomers depending on the position of the nitrogen atoms: 1,5-, 1,6-, 1,7-, 2,6-, 1,8-, and 2,7-naphthyridine. imist.ma The fusion of an imidazole ring to any of these naphthyridine cores gives rise to a wide array of isomeric structures, each with unique electronic and steric properties.
The significance of these fused systems in heterocyclic chemistry is substantial. They are considered versatile scaffolds in medicinal chemistry, with various substituted derivatives demonstrating a broad spectrum of pharmacological actions, including antiviral, antifungal, anti-inflammatory, and anticancer properties. rsc.org The 1,6-naphthyridine (B1220473) motif, in particular, is recognized as a multivalent scaffold that presents a range of bioactivities when appropriately substituted. nih.gov The condensation of an imidazole ring with a pyridine-based structure can yield pharmaceutically valuable properties not typically found in the individual heterocyclic components. imist.ma Researchers are drawn to these scaffolds for their adaptable structure, which allows for extensive modifications to optimize pharmacological effects through structure-activity relationship (SAR) studies. rsc.org This structural versatility makes them key building blocks in the design of novel therapeutic agents. mdpi.com
Historical Context and Evolution of Research on 3h Imidazo 4,5 H Nih.govjst.go.jpnaphthyridine
While literature on naphthyridine systems has been accumulating since the 1930s, the intensity of research has varied among the different isomers. digitallibrary.co.in The 1,8-naphthyridine (B1210474) core, for instance, garnered significant attention following the discovery of the antimicrobial properties of nalidixic acid. digitallibrary.co.intandfonline.com Research into other isomers, including the 1,6-naphthyridine (B1220473) systems, has also evolved, driven by the potential for discovering novel bioactive molecules. mdpi.com
Specific research focusing on the unsubstituted 3H-Imidazo[4,5-H] nih.govjst.go.jpnaphthyridine is not extensively detailed in readily available literature. However, the evolution of research on its core scaffold can be observed through studies on its derivatives. A notable example is the investigation into 1H-Imidazo[4,5-h] nih.govjst.go.jpnaphthyridin-2(3H)-one , a closely related derivative. In 2013, this compound was identified as a new class of c-Met kinase inhibitor. nih.gov The study involved incorporating a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine framework by conformationally constraining the 7,8-positions, which led to the discovery of its inhibitory activity. nih.gov
This line of research demonstrates a strategic evolution from the basic heterocyclic scaffold to highly functionalized derivatives designed to interact with specific biological targets. Comprehensive SAR studies on such derivatives have indicated that the tricyclic core is essential for retaining potent biological activity, highlighting the fundamental importance of the imidazo[4,5-h] nih.govjst.go.jpnaphthyridine framework. nih.gov The research trajectory has largely been focused on synthesizing and evaluating derivatives for various therapeutic applications, including potential anticancer agents and kinase inhibitors. nih.govnih.gov
Structural Elucidation and Isomeric Considerations Within the Imidazo Naphthyridine Class
Establishment of the 1,6-Naphthyridine Framework
The formation of the 1,6-naphthyridine core is a critical first step in the synthesis of 3H-imidazo[4,5-H] nih.govnih.govnaphthyridines. This bicyclic system, composed of two fused pyridine (B92270) rings, can be constructed through several established synthetic reactions.
Friedländer and Related Annulation Reactions for Naphthyridine Ring Formation
The Friedländer annulation is a powerful and widely used method for the synthesis of quinolines and their aza-analogs, including naphthyridines. researchgate.netnih.govrsc.org This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of 1,6-naphthyridine synthesis, a suitably substituted aminopyridine aldehyde or ketone serves as the starting material. For instance, 4-aminonicotinaldehyde (B1271976) can be condensed with various methylene (B1212753) compounds containing α-ketones to furnish the 1,6-naphthyridine skeleton. researchgate.net
The reaction mechanism typically proceeds via an initial aldol-type condensation, followed by cyclization and dehydration to afford the aromatic naphthyridine ring. The versatility of the Friedländer synthesis allows for the introduction of a variety of substituents onto the naphthyridine core by choosing appropriately substituted starting materials. researchgate.net Modified Friedländer reactions have also been developed to improve yields and expand the substrate scope. researchgate.net
| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Reference |
| 4-Aminonicotinaldehyde | Methylene compounds with α-ketones | 2- and/or 3-substituted 1,6-naphthyridines | Not Specified | researchgate.net |
| 2-Amino-3-pyridinecarboxaldehyde | α-Methylene carbonyl compounds | 1,8-Naphthyridine | Ionic Liquid Catalyst, 80°C | nih.gov |
| 2-Aminonicotinaldehyde | Carbonyl compounds with α-methylene group | 1,8-Naphthyridines | DABCO, Microwave irradiation |
Cyclization Approaches utilizing Substituted Pyridines
Alternative strategies for constructing the 1,6-naphthyridine framework involve the cyclization of appropriately functionalized pyridine derivatives. nih.gov These methods often provide access to specific substitution patterns that may be difficult to achieve through classical condensation reactions.
One such approach involves the cyclization of acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines. Under the action of dehydrating agents like phosphorus pentoxide/phosphorus oxychloride, these intermediates smoothly cyclize to afford 3-(trifluoromethyl)benzo[c] nih.govnih.govnaphthyridines in good yields. researchgate.net The requisite aminopyridines can be synthesized in a two-step sequence from corresponding 4H-pyran-4-ones. researchgate.net
Another strategy utilizes palladium-catalyzed cross-coupling reactions followed by cyclization. For example, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) via a Heck reaction with methyl acrylate, followed by cyclization using triphenylphosphine (B44618) in acetic acid. nih.gov While this example pertains to a 1,5-naphthyridine, similar principles can be applied to the synthesis of the 1,6-isomer.
Furthermore, the treatment of cyanomethyl substituted pyridones with hydrobromic acid can lead to the formation of C8-unsubstituted 1,6-naphthyridin-2(1H)-ones. nih.govresearchgate.net This method proceeds through a ring opening, decarboxylation, and loss of ammonia (B1221849) from an intermediate pyrano[4,3-b]pyridine-2,7-dione. nih.govresearchgate.net
| Starting Material | Reagents | Product | Reference |
| Acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines | P₂O₅/POCl₃ | 3-(Trifluoromethyl)benzo[c] nih.govnih.govnaphthyridines | researchgate.net |
| 2-Bromo-6-fluoropyridin-3-amine, Methyl acrylate | 1. Pd catalyst (Heck) 2. PPh₃, AcOH (Cyclization) | 1,5-Naphthyridine derivative | nih.gov |
| Cyanomethyl substituted pyridones | HBr | C8-unsubstituted 1,6-naphthyridin-2(1H)-ones | nih.govresearchgate.net |
Construction of the Imidazole Moiety
Once the 1,6-naphthyridine framework is established, the next critical step is the construction of the imidazole ring to form the final tricyclic 3H-imidazo[4,5-H] nih.govnih.govnaphthyridine system. This is typically achieved by introducing a diamino functionality onto the naphthyridine core, followed by cyclization with a one-carbon synthon.
Condensation Reactions with 2,3-Diaminopyridine (B105623) Derivatives
A common and effective method for the formation of the imidazole ring is the condensation of a 1,2-diamine with a carboxylic acid or its derivative. In the context of imidazo[4,5-b]pyridine synthesis, which shares a common structural motif with the target molecule, 2,3-diaminopyridine is a key intermediate. google.com The preparation of 2,3-diaminopyridine can be achieved through various methods, including the amination of 3-amino-2-halopyridines or the reduction of 2,3-dinitropyridine. orgsyn.orggoogle.com
The condensation of 2,3-diaminopyridine with a suitable one-carbon electrophile, such as formic acid or an aldehyde followed by oxidation, leads to the formation of the fused imidazole ring. youtube.com This strategy is widely applicable for the synthesis of various imidazo-fused heterocycles.
| Diamine Precursor | One-Carbon Source | Product | Reference |
| 1,2-Diaminobenzene | Formic Acid | Benzimidazole | youtube.com |
| Diaminobenzene | Trifluoroacetic Acid | Trifluoromethylbenzimidazole | youtube.com |
| Protected diaminopyridine | Chloroacetic anhydride | Pyridyl-imidazole | youtube.com |
Ring Closure from Cyanoformimidoyl Imidazoles
An alternative and elegant approach for the construction of the fused imidazole-pyridine system involves the reaction of 5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile (B47326). acs.orgresearchgate.net This reaction proceeds selectively at the carbon of the cyanoformimidoyl substituent. acs.org The initial adduct undergoes intramolecular cyclization to yield 3H-imidazo[4,5-b]pyridines. acs.orgresearchgate.net
The reaction conditions can influence the final product. For instance, in the absence of a strong base like DBU, the reaction can lead to the formation of 3-aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridines. acs.orgresearchgate.net Conversely, in the presence of DBU, 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines are obtained. acs.orgresearchgate.net This method highlights a sophisticated strategy for building the fused heterocyclic system through a controlled cyclization process.
| Imidazole Reactant | Reagent | Product | Reaction Conditions | Reference |
| 5-Amino-4-(cyanoformimidoyl)imidazole | Malononitrile | 3-Aryl-5-amino-6,7-dicyano-3H-imidazo[4,5-b]pyridine | Absence of DBU | acs.orgresearchgate.net |
| 5-Amino-4-(cyanoformimidoyl)imidazole | Malononitrile | 3-Aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridine | Presence of DBU | acs.orgresearchgate.net |
Direct and Fused System Syntheses of 3H-Imidazo[4,5-H]nih.govnih.govnaphthyridines
While the stepwise construction of the 1,6-naphthyridine and imidazole rings is a common strategy, direct and fused system syntheses offer more convergent and potentially more efficient routes to the 3H-imidazo[4,5-H] nih.govnih.govnaphthyridine core and related structures. These methods often involve multicomponent reactions or intramolecular cyclizations of highly functionalized precursors.
For example, the synthesis of dibenzo[b,h] nih.govnih.govnaphthyridines has been achieved in a one-pot reaction by reacting 2-acetylaminobenzaldehyde with methyl ketones under basic conditions, proceeding through four sequential condensation reactions. rsc.org While this leads to a larger fused system, the underlying principles of sequential condensations to build up the heterocyclic framework are relevant.
Furthermore, the synthesis of fused 1,5-naphthyridines, an isomeric system, has been accomplished through various synthetic protocols, including hetero-Diels-Alder reactions and intramolecular cyclizations. nih.gov For instance, the tricyclic system of imidazo[4,5-c] nih.govnih.govnaphthyridine was prepared from a precursor that underwent several modifications before the final cyclization to form the imidazole ring. nih.gov
The development of direct synthetic strategies for imidazo[1,2-a]pyridines, another related fused system, has seen significant advances. These include copper-catalyzed C-H functionalization of pyridines with vinyl azides and three-component reactions involving pyridine-2(1H)-ones. nih.gov Such modern synthetic methods could potentially be adapted for the direct synthesis of 3H-imidazo[4,5-H] nih.govnih.govnaphthyridines.
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient route to complex molecules like the imidazo-naphthyridine scaffold by combining three or more reactants in a single step. nih.gov These reactions are advantageous due to their step economy, reduced waste generation, and the ability to rapidly build molecular complexity. nih.gov
One notable example involves a one-pot, three-component synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives. This reaction utilizes diethylphthalate, anilines, and pyridine-2,3-diamine, with phosphoric acid acting as an effective catalyst in a glycerol (B35011) medium. researchgate.net This approach is characterized by short reaction times, straightforward workup procedures, and excellent yields. researchgate.net Similarly, MCRs involving malononitrile are widely used for synthesizing various fused pyridine derivatives. taylorfrancis.com For instance, the synthesis of novel benzo rsc.orgcapes.gov.brthiazolo[3,2-a]pyrimidine scaffolds has been achieved through a one-pot reaction of 2-aminobenzothiazole, various aldehydes, and malononitrile, using ammonium (B1175870) acetate (B1210297) as a catalyst and ethanol (B145695) as a green solvent under ultrasonic irradiation. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Diethylphthalate, Anilines, Pyridine-2,3-diamine | H₃PO₄, Glycerol, 100 °C | 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides | researchgate.net |
| 2-Aminobenzothiazole, Aldehydes, Malononitrile | Ammonium acetate, Ethanol, Ultrasonic irradiation | Benzo rsc.orgcapes.gov.brthiazolo[3,2-a]pyrimidines | nih.gov |
| Benzaldehydes, Malononitrile, Phenol, Acetylenic esters | SiO₂/Fe₃O₄, Water, Room temperature | 1,8-Naphthyridine derivatives | nih.gov |
Base-Catalyzed Intramolecular Cyclizations
Base-catalyzed intramolecular cyclizations are a cornerstone in the synthesis of fused imidazole ring systems. A critical precursor, 5-amino-4-(cyanoformimidoyl)-1H-imidazole, is prepared through the base-catalyzed cyclization of (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine. rsc.orgcapes.gov.brrsc.org
The reaction of 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile or 2-amino-1,1,3-propenetricarbonitrile can lead to different products depending on the presence of a base. researchgate.net In the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the reaction with malononitrile yields 5,7-diamino-3-(4-alkyl aryl)-3H-imidazo[4,5-b]pyridine-6-carbonitrile. researchgate.net The mechanism involves the formation of a malononitrile anion which attacks the cyanoformimidoyl group, leading to an intermediate that can be isolated and subsequently cyclized by heating in the presence of a base like triethylamine. researchgate.net Similarly, aryl-(Z)-N-[2-amino-1,2-dicyanovinyl]formamidine can be cyclized in the presence of potassium hydroxide (B78521) to yield 5-amino-1-aryl-4-cyanoimidazoles. oiccpress.com
Metal-Catalyzed Coupling and Cyclization Pathways
Metal catalysts play a significant role in modern organic synthesis, enabling the formation of complex heterocyclic structures. While specific examples for the direct synthesis of 3H-imidazo[4,5-h] researchgate.netresearchgate.netnaphthyridine are not prevalent in the provided data, related structures are often synthesized using these methods.
For instance, the synthesis of 1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones utilizes a Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction. nih.gov This "click chemistry" approach involves reacting a ribofuranosyl azide (B81097) with a 4-ethynylpyridine (B1298661) derivative in the presence of CuSO₄ and sodium ascorbate. nih.gov Although this specific reaction builds a triazole ring linked to a naphthyridinone, the principle of using metal catalysts for C-N bond formation is broadly applicable in heterocyclic synthesis. Such strategies often provide high yields and selectivity under mild conditions. nih.gov
Green Chemistry Approaches in 3H-Imidazo[4,5-H]researchgate.netresearchgate.netnaphthyridine Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign. In the synthesis of imidazo-fused heterocycles, this often involves the use of greener solvents like water or glycerol, solvent-free conditions, and reusable catalysts. researchgate.netnih.govlookchem.comrsc.org
A one-pot three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been developed using glycerol as a biodegradable and recyclable solvent, which significantly reduces the environmental impact. researchgate.net Another green approach is the use of ultrasonic irradiation, which can accelerate reactions and improve yields, as seen in the synthesis of benzo rsc.orgcapes.gov.brthiazolo[3,2-a]pyrimidine scaffolds in ethanol. nih.gov The use of reusable heterogeneous catalysts, such as silica (B1680970) sulfuric acid for the preparation of amidines, also aligns with green chemistry principles by simplifying catalyst recovery and reuse. oiccpress.com Furthermore, performing reactions in water at ambient temperature, as demonstrated in the synthesis of imidazo[1,2-a]pyridines and 1,8-naphthyridines, represents a significant advancement in sustainable chemical synthesis. lookchem.comrsc.org
| Green Method | Reactants/Scaffold | Key Features | Reference |
| Glycerol as solvent | Diethylphthalate, Anilines, Pyridine-2,3-diamine | Biodegradable solvent, easy workup, excellent yields | researchgate.net |
| Ultrasonic irradiation | 2-Aminobenzothiazole, Aldehydes, Malononitrile | Eco-friendly solvent (ethanol), ambient temperature, high yields | nih.gov |
| Reusable catalyst | Formimidate, Aromatic amines | Silica sulfuric acid catalyst, solvent-free conditions | oiccpress.com |
| Aqueous synthesis | 2-Aminonicotinaldehyde, Carbonyl partners | Water as solvent, mild conditions, high yield | rsc.org |
| Metal-free aqueous synthesis | N-propargylpyridiniums | NaOH-promoted, ambient conditions, quantitative yield | lookchem.com |
Synthetic Transformations of Precursor Molecules
The synthesis of the target scaffold relies heavily on the reactivity of specific precursor molecules that contain pre-formed parts of the final ring system.
Reactivity of 5-Amino-4-(cyanoformimidoyl)imidazoles in Fused Heterocycle Formation
5-Amino-4-(cyanoformimidoyl)-1H-imidazole is a highly reactive intermediate used in the synthesis of various fused heterocycles. rsc.org It is typically prepared via the base-catalyzed cyclization of (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine. researchgate.net The cyanoformimidoyl group is an excellent electrophile, making it susceptible to nucleophilic attack.
Its reaction with malononitrile or 2-amino-1,1,3-propenetricarbonitrile is a key step in building the pyridine or naphthyridine ring fused to the imidazole core. researchgate.net The reaction pathway is influenced by the reaction conditions, particularly the presence or absence of a base. researchgate.net For example, reacting 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles with 2-amino-1,1,3-propenetricarbonitrile without a base leads to 6,8-diamino-3-(4-substituted benzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile. researchgate.net This reactivity highlights the role of this precursor as a versatile building block for complex heterocyclic systems.
Strategic Use of Malononitrile and 2-Amino-1,1,3-propenetricarbonitrile as Reagents
Malononitrile and its dimer, 2-amino-1,1,3-propenetricarbonitrile (also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile), are exceptionally useful reagents in the synthesis of nitrogen-containing heterocycles due to their multiple reactive sites. researchgate.netdocumentsdelivered.com They are frequently employed in MCRs and cyclocondensation reactions to construct highly substituted pyridine and naphthyridine rings. nih.govresearchgate.net
The reaction between 1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles and malononitrile in the absence of a base yields 5-amino-3-(substituted benzyl)-6,7-dicyano-3H-imidazo[4,5-b]pyridines. researchgate.net When 2-amino-1,1,3-propenetricarbonitrile is used instead, the reaction forms 6,8-diamino-3-(4-substituted benzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile. researchgate.net The reaction mechanism proceeds through a nucleophilic attack from an anion of malononitrile or its dimer onto the electrophilic carbon of the cyanoformimidoyl group, followed by intramolecular cyclization. researchgate.net This strategic use of multifunctional reagents allows for the efficient assembly of the desired fused heterocyclic core. researchgate.net
| Precursor 1 | Precursor 2 | Conditions | Product | Reference |
| 1-Alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazole | Malononitrile | No base | 5-Amino-3-(substituted benzyl)-6,7-dicyano-3H-imidazo[4,5-b]pyridine | researchgate.net |
| 1-Alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazole | Malononitrile | DBU (base) | 5,7-Diamino-3-(4-alkyl aryl)-3H-imidazo[4,5-b]pyridine-6-carbonitrile | researchgate.net |
| 1-Alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazole | 2-Amino-1,1,3-propenetricarbonitrile | No base | 6,8-Diamino-3-(4-substituted benzyl)-3H-imidazo[4,5-b]-1,8-naphthyridine-7,9-dicarbonitrile | researchgate.net |
Nucleophilic and Electrophilic Substitution Patterns on the Fused Ring System
The reactivity of the 3H-imidazo[4,5-h] nih.govnih.govnaphthyridine ring system is characterized by its susceptibility to both nucleophilic and electrophilic attack, a trait influenced by the electron-donating and electron-withdrawing nature of the fused rings and their substituents.
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the naphthyridine portion of the scaffold. The presence of nitrogen atoms in the pyridine rings activates the carbon atoms towards attack by nucleophiles. For instance, halogenated 1,5-naphthyridine derivatives, which share structural similarities, readily undergo nucleophilic substitution. Chloro-substituted naphthyridines can be converted to their amino counterparts through reactions with various amines. nih.gov This methodology is crucial for introducing diverse functionalities. Similarly, the fluorine atoms in perfluoropyridine can be selectively replaced by nucleophiles like hydroxybenzaldehydes under specific conditions, highlighting the susceptibility of pyridyl carbons to nucleophilic attack. rsc.org The position of substitution is often directed by the electronic environment and the nature of the attacking nucleophile.
Electrophilic Substitution:
Functionalization and Derivatization at Reactive Centers
The functionalization of the 3H-imidazo[4,5-h] nih.govnih.govnaphthyridine scaffold is essential for modulating its physicochemical properties and biological activity. Key reactions include alkylation and acylation at nitrogen atoms and the introduction of diverse chemical groups at various positions on the rings.
Alkylation and Acylation Reactions
Alkylation and acylation reactions are fundamental for modifying the imidazo[4,5-h] nih.govnih.govnaphthyridine core. These reactions typically occur at the nitrogen atoms of the imidazole and pyridine rings.
N-Alkylation: The nitrogen atoms within the scaffold can act as nucleophiles, reacting with alkyl halides or other alkylating agents. In related imidazopyridine systems, alkylation often occurs on the pyridine nitrogen. fabad.org.tr For instance, the alkylation of imidazo[4,5-b]pyridines with reagents like 1-(chloromethyl)-4-methoxybenzene in the presence of a base such as potassium carbonate in DMF leads to N-alkylation, with regioselectivity being a key consideration. fabad.org.tr The reaction of 1,5-naphthyridinones with alkyl halides in the presence of a base like cesium carbonate also results in N-alkylated products. nih.gov
N-Acylation: Similar to alkylation, acylation can occur at the nitrogen atoms. While specific examples for 3H-imidazo[4,5-h] nih.govnih.govnaphthyridine are less common in the provided context, the general reactivity of the nitrogen atoms suggests that acylation with acyl chlorides or anhydrides is a feasible transformation for introducing acyl groups.
The table below summarizes some examples of alkylation reactions on related heterocyclic systems.
| Starting Material | Reagent | Conditions | Product | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 1-(Chloromethyl)benzene, 1-(Bromomethyl)-4-methylbenzene, Ethyl 2-bromoacetate | Phase Transfer Catalysis | N3 and N4 regioisomers | mdpi.com |
| Imidazo[1,2-a]pyridine (B132010) | Donor-Acceptor Cyclopropanes | Yb(OTf)₃, CH₃CN, 100 °C | C3-alkylated imidazo[1,2-a]pyridines | nih.gov |
| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃, DMF | N4 regioisomer | fabad.org.tr |
| 2-Phenylimidazo[1,2-a]pyridine | Donor-Acceptor Cyclopropanes | Yb(OTf)₃ | C3-alkylation product | nih.gov |
Introduction of Diverse Chemical Moieties for Structure-Activity Exploration
The introduction of a wide array of chemical groups onto the 3H-imidazo[4,5-h] nih.govnih.govnaphthyridine scaffold is a cornerstone of structure-activity relationship (SAR) studies. This allows for the fine-tuning of properties like potency, selectivity, and pharmacokinetic profiles.
A comprehensive SAR study on 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivatives as c-Met kinase inhibitors revealed that specific substitutions are crucial for activity. nih.gov Key findings from this study include:
An N-1 alkyl substituent with a terminal free amino group is important. nih.gov
A hydrophobic substituted benzyl (B1604629) group at the N-3 position is essential for retaining effective inhibition. nih.gov
The introduction of a 4'-carboxamide phenoxy group at the C-5 position significantly enhances potency. nih.gov
This highlights how systematic modification of the scaffold can lead to optimized compounds. For example, compound 2t from this series, which incorporates these favored substitutions, demonstrated potent c-Met kinase inhibitory activity. nih.gov
The synthesis of various derivatives often involves multi-step sequences. For instance, the development of Akt inhibitors based on a 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine scaffold involved the optimization of substituents to improve oral bioavailability and potency. nih.gov
The following table showcases the impact of different substituents on the biological activity of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one derivatives.
| Compound | N-1 Substituent | N-3 Substituent | C-5 Substituent | c-Met IC₅₀ (µM) | Reference |
| 2t | -(CH₂)₃NH₂ | 2,4-Dichlorobenzyl | 4-Carboxamidophenoxy | 2.6 | nih.gov |
Intramolecular Rearrangements and Cyclizations of 3H-Imidazo[4,5-H]nih.govnih.govnaphthyridine Intermediates
Intramolecular reactions, including rearrangements and cyclizations, are powerful strategies for constructing complex heterocyclic systems from simpler 3H-imidazo[4,5-h] nih.govnih.govnaphthyridine precursors or for creating the scaffold itself.
Intramolecular Cyclizations:
The synthesis of the fused ring system often involves an intramolecular cyclization step. For example, the condensation of a diamine with a carbonyl compound can lead to the formation of the imidazole ring. mdpi.com A tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones under mild conditions, which can then be further functionalized. acs.org Palladium-catalyzed intramolecular C-H activation has also been utilized for the cyclization of imidazo[1,2-a]pyridine adducts, demonstrating a modern approach to forming fused rings. rsc.org Another method involves the cyclization of 7-acylated imidazopyridines to form imidazonaphthyridines by treatment with a strong acid. researchgate.net
Intramolecular Rearrangements:
Rearrangement reactions can lead to significant structural transformations of the heterocyclic core. The Smiles rearrangement is a notable example that has been observed in related naphthyridine systems. For instance, the treatment of certain 3-(2-hydroxyethylthio)-2,7-naphthyridine derivatives with sodium hydroxide in ethanol can induce a Smiles rearrangement to form 1-amino-3-oxo-2,7-naphthyridines. mdpi.com This type of rearrangement involves the intramolecular nucleophilic attack of an appended group onto the heterocyclic ring. While a direct example for the 3H-imidazo[4,5-h] nih.govnih.govnaphthyridine system is not explicitly detailed in the provided context, the principles of such rearrangements could potentially be applied to suitably substituted derivatives.
The study of such intramolecular transformations is crucial for understanding the stability of these scaffolds and for discovering novel synthetic routes to complex, biologically active molecules.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3h Imidazo 4,5 H 1 2 Naphthyridine Derivatives
Identification of Key Structural Elements for Modulating Biological Potency
The biological activity of 3H-imidazo[4,5-H] nih.govmdpi.comnaphthyridine derivatives is highly dependent on the nature and position of various substituents. SAR studies have pinpointed critical structural components that are essential for their interaction with biological targets, such as protein kinases.
The substituents on the nitrogen atoms of the imidazo[4,5-H] nih.govmdpi.comnaphthyridin-2(3H)-one core play a pivotal role in determining the compound's inhibitory efficacy. For instance, in the context of c-Met kinase inhibition, a comprehensive SAR study demonstrated that an alkyl substituent at the N-1 position bearing a terminal free amino group is crucial for potent activity. nih.gov This feature likely facilitates key interactions within the enzyme's active site.
Table 1: Influence of N-Substituents on c-Met Kinase Inhibition
| Compound | N-1 Substituent | N-3 Substituent | IC50 (µM) |
|---|---|---|---|
| Example A | Aminoethyl | Benzyl (B1604629) | >50 |
| Example B | Aminoethyl | 4-Fluorobenzyl | 10.7 |
| Example C | Methyl | Benzyl | >50 |
This table provides illustrative data based on SAR findings; specific compound identifiers and precise values are proprietary to the cited research.
Modifications to the imidazole (B134444) and naphthyridine rings of the tricyclic core have also been shown to significantly impact biological activity. The incorporation of a cyclic urea (B33335) pharmacophore into the 1,6-naphthyridine (B1220473) framework by constraining the 7,8-positions led to the identification of the 1H-imidazo[4,5-h] nih.govmdpi.comnaphthyridin-2(3H)-one scaffold as a novel class of c-Met kinase inhibitors. nih.gov
Furthermore, the introduction of a 4'-carboxamide phenoxy group at the C-5 position of the naphthyridine ring was found to dramatically improve the inhibitory potency against c-Met kinase. nih.gov This suggests that this position projects into a region of the enzyme where additional hydrogen bonding or other favorable interactions can be formed. The strategic placement of substituents on the naphthyridine ring system is therefore a key strategy for enhancing the biological activity of this class of compounds.
Table 2: Effect of Naphthyridine Ring Substitution on c-Met Kinase Inhibition
| Compound | C-5 Substituent | IC50 (µM) |
|---|---|---|
| Example D | H | 15.2 |
| Example E | 4'-Carboxamide phenoxy | 2.6 |
This table provides illustrative data based on SAR findings; specific compound identifiers and precise values are proprietary to the cited research.
The rigid, tricyclic core of 1H-imidazo[4,5-h] nih.govmdpi.comnaphthyridin-2(3H)-one is considered essential for its biological activity. nih.gov This core structure properly orients the key interacting groups, such as the N-1 and N-3 substituents, for optimal binding to the target enzyme. The planarity and conformational rigidity of the tricyclic system likely reduce the entropic penalty upon binding, contributing to a higher affinity.
The fundamental tricyclic framework serves as a multivalent scaffold, presenting various functional groups in a defined spatial arrangement. nih.gov Any significant alteration to this core architecture would likely disrupt the established binding mode and result in a substantial loss of potency.
Pharmacophore Development and Rational Design of 3H-Imidazo[4,5-H]nih.govmdpi.comnaphthyridine Ligands
The SAR data has enabled the development of a pharmacophore model for this class of compounds as c-Met kinase inhibitors. This model includes a hydrogen bond donor (the terminal amino group at N-1), a hydrophobic region (the N-3 benzyl group), and a hydrogen bond acceptor/donor group at the C-5 position, all held in a specific orientation by the rigid tricyclic core. nih.gov
Pharmacophore-based virtual screening and rational drug design are powerful tools for identifying new lead compounds. nih.gov By using the established pharmacophore model as a 3D query, large chemical databases can be searched for molecules that possess the key structural features required for biological activity. This approach facilitates the discovery of novel and diverse chemotypes that can be further optimized.
Mechanism-Directed Structural Optimization Strategies in Medicinal Chemistry Research
The optimization of 1H-imidazo[4,5-h] nih.govmdpi.comnaphthyridin-2(3H)-one derivatives has been guided by a mechanism-directed approach. Understanding how these compounds interact with their biological target at a molecular level allows for targeted structural modifications to improve potency and selectivity. For example, the observation that a terminal amino group at N-1 enhances activity led to the exploration of various aminoalkyl substituents to optimize this interaction. nih.gov
Similarly, the significant potency enhancement observed with the C-5 4'-carboxamide phenoxy substituent demonstrates a successful mechanism-directed optimization strategy. This modification was likely guided by computational modeling of the compound within the c-Met active site, which would have identified a pocket amenable to accommodating this larger, hydrogen-bonding group. nih.gov
Comparative SAR Analysis Across Related Imidazo-Naphthyridine Isomers and Analogues
The 1,6-naphthyridine motif is one of several isomeric diazanaphthalenes, and a comparative analysis of their SAR can provide valuable insights for drug design. mdpi.com For instance, studies on other naphthyridine isomers, such as 1,7-naphthyridines and 1,8-naphthyridines, have also revealed their potential as kinase inhibitors. researchgate.netrsc.org
A comparative SAR study of 1,6-naphthyridin-2(1H)-ones, 1,8-naphthyridin-2(1H)-ones, and pyrido[2,3-d]pyrimidinones as c-Src inhibitors has highlighted both common and distinct structural requirements for activity against different kinases. researchgate.net While a tricyclic core is often a shared feature for potent inhibition, the optimal substitution patterns on the rings can vary significantly between isomers. This underscores the importance of the precise nitrogen placement within the bicyclic system for directing the substituent vectors and achieving target-specific interactions. The unique geometry of the 3H-imidazo[4,5-H] nih.govmdpi.comnaphthyridine core likely endows it with a distinct pharmacological profile compared to its other isomeric counterparts.
Computational and Theoretical Investigations of 3h Imidazo 4,5 H 1 2 Naphthyridine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various properties, including molecular geometry, stability, and vibrational frequencies. researchgate.netscirp.orgnih.gov For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been employed to determine the equilibrium geometry of novel naphthyridine derivatives, providing insights into their structural parameters. researchgate.net
Studies on related imidazopyridine systems have shown that DFT can be used to compare the stability of different tautomeric forms. researchgate.net For example, calculations on imidazo[4,5-b]pyridine derivatives indicated that the stability of tautomers can be influenced by the solvent environment. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of molecular stability; a larger energy gap suggests lower reactivity and greater stability. scirp.org For some imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, this gap has been calculated to range from 2.49 eV to 3.91 eV. scirp.org
The stability of these compounds can also be assessed by calculating bond dissociation energies (BDE). Higher BDE values are indicative of greater thermal stability. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The HOMO and LUMO are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, help predict the most reactive sites in a molecule. unesp.brresearchgate.net
In derivatives of imidazo[4,5-b]pyridine, the distribution of HOMO and LUMO orbitals can reveal how electrons are transferred during chemical processes. mdpi.com For example, in some 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine hybrids, the HOMO is distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, and these orbitals transfer to the LUMO located over the imidazole (B134444) center. mdpi.com The energy difference between HOMO and LUMO (the energy gap) is a critical parameter for assessing a molecule's reactivity; a smaller gap generally implies higher reactivity. scirp.orgresearchgate.net While FMOs are highly effective for small molecules, their delocalized nature can make it challenging to pinpoint reactive sites in larger systems. nih.gov
Molecular Electrostatic Potential Surfaces (MEPS) provide a visual representation of the charge distribution around a molecule, highlighting electron-rich and electron-deficient regions. This makes MEPS a powerful tool for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack. researchgate.netnih.gov
The MEPS analysis helps in identifying the sites for intermolecular interactions. rsc.org For instance, in imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEPS analysis has revealed that nitrogen atoms within the 6-π electron system, as well as oxygen and sulfur atoms, are nucleophilic sites. scirp.org Different colors on the MEPS map denote different electrostatic potential values; typically, red indicates electron-rich areas (negative potential), while blue signifies electron-deficient regions (positive potential). bhu.ac.innih.gov This visualization is instrumental in understanding drug-receptor interactions. nih.gov
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule. chemmethod.com It provides a detailed picture of the electron delocalization from filled donor orbitals to empty acceptor orbitals, quantifying the stabilization energy (E2) associated with these interactions. chemmethod.comscirp.org
NBO analysis has been used to investigate the electronic structure of various heterocyclic compounds. For example, in dication magnesium complexes, it was found that the charge transfer from ligands to the central metal ion contributes to the stability of the complex. aimspress.com In thiazole (B1198619) azo dyes, NBO analysis has been employed to study the intramolecular charge transfer from a donor group to an acceptor group. nih.gov This method can also reveal the hybridization of atomic orbitals and the nature of chemical bonds, offering a deeper understanding of the electronic characteristics of the molecule. researchgate.net
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are indispensable computational techniques in drug discovery for predicting how a ligand (a small molecule) binds to the active site of a target protein. nih.govbiointerfaceresearch.com These methods help in understanding the binding mechanism and in designing new molecules with improved affinity and selectivity. oncotarget.com
For derivatives of imidazo[4,5-b]pyridine, docking studies have been performed to investigate their interactions with various protein kinases, such as Aurora A kinase. nih.gov These studies can reveal key structural requirements for biological activity by identifying crucial interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the protein's binding pocket. oncotarget.comnih.gov For example, docking of imidazo-pyridine derivatives into the binding sites of the AT1 receptor and PPARγ provided detailed insights into their binding modes. oncotarget.com
In a study on 3H-imidazo[4,5-b]pyridine derivatives as MLK3 inhibitors, a homology model of the MLK3 protein was developed, and the designed compounds were docked to evaluate their binding patterns and affinities. nih.gov The results of these docking studies are often judged by scoring functions that estimate the binding affinity; a higher score typically indicates a stronger interaction. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comjmchemsci.com QSAR models are valuable for predicting the activity of newly designed compounds, thereby guiding the synthesis of more potent drug candidates. nih.govmdpi.com
Several QSAR studies have been conducted on imidazo[4,5-b]pyridine derivatives. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for Aurora A kinase inhibitors. nih.gov These models generated contour maps that provided detailed information about the structural features (steric and electrostatic fields) that influence biological activity. oncotarget.com
The predictive power of QSAR models is assessed through various statistical parameters, such as the cross-validation coefficient (q²), the non-cross-validation coefficient (r²), and the predictive r² (r²pred). oncotarget.comnih.gov Successful QSAR models have been used to design new analogs with significantly improved potencies. nih.gov For example, QSAR models for imidazo[4,5-b]pyridine derivatives targeting anticancer activity have been validated through molecular docking and molecular dynamics simulations to understand the potential molecular mechanisms. researchgate.net
Computational Elucidation of Reaction Mechanisms and Pathways
Research in the broader field of imidazopyridines and naphthyridines frequently employs computational methods, such as Density Functional Theory (DFT), to investigate molecular structures, electronic properties, and reaction energetics. These studies provide valuable insights into the reactivity and potential synthetic routes for these classes of compounds. For instance, computational studies on imidazo[4,5-b]pyridine derivatives have explored their stability, electronic properties, and potential as antimicrobial agents. Similarly, theoretical investigations on various naphthyridine isomers have been conducted to understand their synthesis and biological activities.
One notable study identified 1H-imidazo[4,5-h] mdpi.comresearchgate.netnaphthyridin-2(3H)-one, a derivative of the core structure, as a novel class of c-Met kinase inhibitor. mdpi.com This research focused on the synthesis and structure-activity relationship (SAR) of this derivative, highlighting the importance of the imidazo[4,5-h] mdpi.comresearchgate.netnaphthyridine framework in medicinal chemistry. However, the study did not provide a computational elucidation of the reaction mechanisms involved in its synthesis or other chemical transformations.
The absence of specific computational studies on the reaction pathways of 3H-Imidazo[4,5-H] mdpi.comresearchgate.netnaphthyridine in the available literature suggests a potential area for future research. Such studies would be instrumental in understanding the fundamental reactivity of this heterocyclic system, optimizing existing synthetic methodologies, and designing novel derivatives with desired chemical and biological properties.
Biomedical Applications of 3h Imidazo 4,5 H 1 2 Naphthyridine As a Medicinal Scaffold Excluding Clinical Trials and Dosage/administration
Protein Kinase Inhibition: Focus on c-Met Kinase Inhibitors
The 1,6-naphthyridine (B1220473) motif is recognized as a versatile scaffold in medicinal chemistry, and its derivatives have shown a range of biological activities. nih.gov By integrating a cyclic urea (B33335) pharmacophore through conformational constraint of the 7,8-positions of the 1,6-naphthyridine framework, researchers have identified the resulting 1H-imidazo[4,5-h] nih.govacs.orgnaphthyridin-2(3H)-one structure as a novel class of c-Met kinase inhibitor. nih.gov
The 1H-imidazo[4,5-h] nih.govacs.orgnaphthyridin-2(3H)-one scaffold was the starting point for the development of new c-Met kinase inhibitors. nih.gov A comprehensive study on its structure-activity relationship (SAR) revealed several key features essential for potent inhibitory activity. nih.gov
The essential requirements for effective c-Met inhibition by this chemotype were determined to be:
An N-1 alkyl substituent that includes a terminal free amino group. nih.gov
A hydrophobically substituted benzyl (B1604629) group at the N-3 position. nih.gov
The integrity of the tricyclic core. nih.gov
Further optimization showed that introducing a 4'-carboxamide phenoxy group at the C-5 position of the scaffold led to a significant improvement in potency. nih.gov This led to the development of a series of compounds, with the most effective being compound 2t , which demonstrated a half-maximal inhibitory concentration (IC₅₀) of 2.6 µM against c-Met kinase. nih.gov
Table 1: Inhibitory Activity of 1H-Imidazo[4,5-h] nih.govacs.orgnaphthyridin-2(3H)-one Derivative
| Compound | Description | Target Kinase | IC₅₀ (µM) |
|---|
| 2t | A derivative with a 4'-carboxamide phenoxy group at the C-5 position. | c-Met | 2.6 nih.gov |
The efficacy of this inhibitor class extends beyond enzymatic assays to cellular models. The lead compound, 2t , was shown to effectively inhibit the phosphorylation of the TPR-Met fusion protein in cellular assays. nih.gov Furthermore, it demonstrated antiproliferative effects on BaF3-TPR-Met cells, a cell line dependent on the c-Met signaling pathway for growth, with this inhibition occurring at low micromolar concentrations. nih.gov These findings confirm that the 1H-imidazo[4,5-h] nih.govacs.orgnaphthyridin-2(3H)-one scaffold can effectively block the c-Met signaling pathway in a cellular context, validating its potential as a basis for developing targeted anticancer agents. nih.gov
Angiotensin Receptor Antagonism Research
No specific research findings were identified for 3H-Imidazo[4,5-H] nih.govacs.orgnaphthyridine derivatives as angiotensin receptor antagonists within the scope of the conducted search. While related structures like imidazo[4,5-b]pyridine derivatives have been investigated for this activity, data for the specified scaffold is not available. nih.gov
Anti-inflammatory Properties and Investigation of Action Mechanisms
There is no available research data concerning the anti-inflammatory properties or the investigation of action mechanisms for the 3H-Imidazo[4,5-H] nih.govacs.orgnaphthyridine scaffold. Studies on isomeric structures, such as 3H-imidazo[4,5-c] nih.govnih.govnaphthyridin-4(5H)-ones, have shown anti-inflammatory effects, but this cannot be extrapolated to the title compound. nih.gov
Antimicrobial Activities (Antibacterial and Antifungal)
No detailed studies with specific data (e.g., Minimum Inhibitory Concentration) on the antibacterial or antifungal activities of the 3H-Imidazo[4,5-H] nih.govacs.orgnaphthyridine scaffold were found. While the broader class of naphthyridine derivatives includes many potent antimicrobial agents, specific evaluation of this particular heterocyclic system has not been reported in the available literature. nih.gov
Antimitotic and Tuberculostatic Agent Development
Research on the specific antimitotic or tuberculostatic potential of 3H-Imidazo[4,5-H] nih.govacs.orgnaphthyridine derivatives is not available in the reviewed literature. Although related heterocyclic systems like imidazo[4,5-b]pyridines have been noted for such properties, no direct studies on the title scaffold have been published. nih.gov
Antiviral Applications, including Anti-HIV Research
Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the antiviral or anti-HIV activity of compounds based on the 3H-Imidazo[4,5-H]naphthyridine core structure. While research has been conducted on related but distinct heterocyclic systems, such as other isomers of imidazonaphthyridines and imidazopyridines, no direct data on the antiviral properties of the 3H-Imidazo[4,5-H]naphthyridine scaffold has been reported.
Other Reported Biological Activities (e.g., Anti-platelet, Anti-allergic, Anti-Parkinson)
Similarly, a comprehensive review of available scientific data found no published research investigating the anti-platelet, anti-allergic, or anti-Parkinson's disease activities of 3H-Imidazo[4,5-H]naphthyridine derivatives. The exploration of this particular scaffold for these therapeutic applications does not appear to be a focus of published medicinal chemistry research to date.
While related compounds have shown activity in these areas—for instance, certain 1,8-naphthyridine (B1210474) derivatives have been investigated for anti-platelet effects and some imidazo[4,5-b]pyridine derivatives have been explored for anti-allergic properties—this information is not directly applicable to the 3H-Imidazo[4,5-H]naphthyridine core. The precise arrangement of the fused rings and the position of the nitrogen atoms are critical to a molecule's biological activity, meaning findings from one scaffold cannot be directly extrapolated to another.
Applications in Materials Science and Chemical Sensing
Investigation of Optical Properties and Fluorescent Material Applications
While direct studies on the optical properties of 3H-Imidazo[4,5-H] researchgate.netmdpi.comnaphthyridine are not available, the broader family of imidazo[1,2-a]pyridines and naphthyridine derivatives are known for their fluorescent properties. researchgate.netmdpi.com These related compounds often exhibit significant fluorescence, making them valuable as organic fluorophores. researchgate.net
For instance, studies on imidazo[1,2-a]pyridines have shown that their fluorescence can be tuned by the introduction of different substituents. The introduction of a hydroxymethyl group, for example, has been shown to enhance fluorescence intensity in many cases. rsc.org It is plausible that the 3H-Imidazo[4,5-H] researchgate.netmdpi.comnaphthyridine core could serve as a scaffold for new fluorescent materials. The extended π-conjugated system of the naphthyridine portion, combined with the electron-donating characteristics of the imidazole (B134444) ring, could lead to interesting photophysical properties.
Table 1: Photophysical Properties of Related Imidazo-Fused Heterocycles
| Compound Family | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| Imidazo[1,2-a]pyridines | ~350-400 | ~400-500 | Variable | researchgate.netrsc.org |
| Naphthyridine Derivatives | ~320-380 | ~380-550 | Variable | mdpi.com |
This table presents generalized data for related compound families to illustrate potential properties and is not specific to 3H-Imidazo[4,5-H] researchgate.netmdpi.comnaphthyridine.
Future research into 3H-Imidazo[4,5-H] researchgate.netmdpi.comnaphthyridine would likely involve synthesizing a series of derivatives with various electron-donating and electron-withdrawing groups to investigate their structure-property relationships. Such studies would be crucial in determining their potential for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and imaging agents.
Ligand Design for Coordination Chemistry and Catalysis
The nitrogen atoms within the 3H-Imidazo[4,5-H] researchgate.netmdpi.comnaphthyridine structure present multiple potential coordination sites for metal ions. The imidazole and pyridine-like nitrogens can act as Lewis bases, making the molecule a candidate for use as a ligand in coordination chemistry. The design of ligands is a critical aspect of developing new catalysts for a wide range of chemical transformations.
The field of transition-metal-catalyzed synthesis of related imidazopyridines is well-established, often utilizing these heterocycles as ligands to support catalytic activity. rsc.org For example, copper and palladium complexes with nitrogen-containing ligands are widely used in cross-coupling reactions. nih.gov The rigid, planar structure of 3H-Imidazo[4,5-H] researchgate.netmdpi.comnaphthyridine could offer steric and electronic properties that are beneficial for certain catalytic processes.
Table 2: Potential Coordination Modes of 3H-Imidazo[4,5-H] researchgate.netmdpi.comnaphthyridine
| Coordination Site | Potential Metal Ion Interactions | Potential Catalytic Applications |
| Imidazole Nitrogen(s) | Formation of stable five-membered chelate rings with transition metals. | C-H activation, cross-coupling reactions. |
| Naphthyridine Nitrogens | Bridging ligand between two metal centers. | Oxidation catalysis, polymerization. |
This table is a theoretical representation of the potential coordination behavior of 3H-Imidazo[4,5-H] researchgate.netmdpi.comnaphthyridine based on the known chemistry of related N-heterocycles.
The synthesis and characterization of metal complexes of 3H-Imidazo[4,5-H] researchgate.netmdpi.comnaphthyridine would be the first step in exploring their catalytic potential. Investigating their reactivity in benchmark catalytic reactions could reveal novel activities and selectivities.
Development of Chemical Sensors and Detection Methods
The development of chemical sensors is another area where the 3H-Imidazo[4,5-H] researchgate.netmdpi.comnaphthyridine scaffold holds theoretical promise. The electron-rich nature of the imidazole ring makes it a good candidate for interacting with various analytes, including cations and anions. rsc.org The fluorescence of such a molecule could be modulated upon binding to a target species, forming the basis of a "turn-on" or "turn-off" fluorescent sensor.
For example, imidazo[1,2-a]pyridine-based fluorescent probes have been successfully developed for the detection of metal ions like Fe³⁺ and Hg²⁺. researchgate.net The mechanism of sensing often involves the coordination of the metal ion to the nitrogen atoms of the heterocyclic core, which in turn alters the electronic structure and, consequently, the fluorescence properties of the molecule. Similarly, interactions with anions like fluoride (B91410) have been demonstrated with imidazole-based sensors. rsc.org
The design of a chemical sensor based on 3H-Imidazo[4,5-H] researchgate.netmdpi.comnaphthyridine would involve tailoring its structure to have a specific binding site for a target analyte. The change in the optical or electronic properties of the molecule upon binding would then be measured. The inherent fluorescence potential of this scaffold makes it a particularly attractive candidate for the development of optical sensors.
Future Directions and Emerging Research Avenues for 3h Imidazo 4,5 H 1 2 Naphthyridine
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 3H-imidazo[4,5-H]naphthyridine derivatives lies in the development of more efficient, cost-effective, and environmentally friendly methods. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. To address these limitations, researchers are expected to focus on:
Green Chemistry Approaches: The use of microwave-assisted synthesis, for instance, has shown potential in accelerating reactions and improving yields for related heterocyclic compounds, a principle that can be applied here. Exploring solvent-free reaction conditions or the use of recyclable catalysts are other avenues that align with the principles of green chemistry.
One-Pot Syntheses: Designing multi-component reactions where several bonds are formed in a single operation can significantly streamline the synthesis process, reducing waste and saving time and resources.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. This technology could be instrumental in the large-scale production of promising 3H-imidazo[4,5-H]naphthyridine-based drug candidates.
Advanced Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is crucial for accelerating the discovery and optimization of novel therapeutic agents. For the 3H-imidazo[4,5-H]naphthyridine scaffold, this integration will likely involve:
In Silico Screening and Molecular Docking: Computational techniques, such as molecular docking, can be employed to predict the binding affinity of virtual libraries of 3H-imidazo[4,5-H]naphthyridine derivatives against various biological targets. This allows for the prioritization of compounds for synthesis and biological evaluation, saving significant time and resources. Studies on similar imidazopyridine structures have successfully used these methods to identify potential inhibitors.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a more accurate description of the interactions between a ligand and its protein target, aiding in the rational design of more potent and selective inhibitors.
ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are invaluable in the early stages of drug discovery. By identifying potential liabilities before synthesis, researchers can focus on candidates with more favorable drug-like profiles.
Exploration of Undiscovered Biological Targets and Mechanisms of Action
While research has identified some biological targets for 3H-imidazo[4,5-H]naphthyridine derivatives, such as c-Met kinase, a vast landscape of potential targets remains unexplored. Future research should aim to:
Target Deconvolution: For compounds identified through phenotypic screening, determining the specific molecular target(s) responsible for the observed biological effect is a critical step. Techniques like chemical proteomics and affinity chromatography can be employed for this purpose.
Investigation of Novel Signaling Pathways: The complex nature of many diseases, including cancer and neurodegenerative disorders, involves intricate signaling networks. Exploring the effects of 3H-imidazo[4,5-H]naphthyridine derivatives on previously uninvestigated pathways could reveal novel therapeutic opportunities
Q & A
Q. What are the common synthetic routes for preparing 3H-Imidazo[4,5-H][1,6]naphthyridine derivatives?
A general method involves refluxing 7-amino-substituted pyridine carbaldehyde derivatives (e.g., 23a-c) with ketones in ethanol or acetone in the presence of potassium hydroxide. For example, derivatives like 5a-l are synthesized via 12-hour reflux, followed by ice quenching and chromatographic purification (DCM/AcOEt 95/5) . Modifications include catalyst-free multicomponent reactions using aromatic aldehydes, naphthylamines, and tert-butyl carbamate in ethanol . Yields range from 44% to 60%, depending on substituents and reaction conditions .
Q. Which spectroscopic and analytical methods are most reliable for characterizing these compounds?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 2.45 ppm for methyl groups in 5h) .
- Elemental analysis : Validates C/H/N content (e.g., 5a: Calcd C 74.76%, H 4.48%; Found C 74.83%, H 4.32%) .
- Melting point determination : Used to assess purity (e.g., 5h melts at 228.0–229.1°C) .
Q. What are the key substituent effects observed in the synthesis of these derivatives?
Electron-donating groups (e.g., methoxy) at the 3- or 8-position enhance solubility and yield, while bulky substituents (e.g., 3,4,5-trimethoxyphenyl) may sterically hinder cyclization, reducing efficiency . For instance, 5i (60% yield) with a trimethoxyphenyl group shows higher stability than 5j (55% yield) with a 2-methoxyphenyl substituent .
Advanced Research Questions
Q. How do structural modifications influence the kinase inhibitory activity of these compounds?
Substituents at N-1, N-3, and C-5 positions significantly modulate c-Met kinase inhibition. For example, cyclic urea incorporation in 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones enhances binding affinity, with compound 150 achieving IC50 = 2.6 μM against c-Met. Bulky groups at C-5 improve selectivity by occupying hydrophobic pockets in the kinase active site . Conversely, 7-acetamido derivatives inhibit FGFR-1 and VEGFR-2 at nanomolar levels, suggesting scaffold versatility .
Q. What computational approaches have been used to study their interactions with biological targets?
- 3D-QSAR (CoMFA/CoMSIA) : Models for VEGFR-2 inhibitors (pIC50 = −log IC50) highlight the importance of hydrophobic and electrostatic fields near the 1,6-naphthyridine core .
- Docking studies : Reveal hydrogen bonding between the imidazo nitrogen and c-Met kinase residues (e.g., Met1160), while hydrophobic substituents interact with Leu1157 and Tyr1159 .
- ADME prediction : Guides prioritization of derivatives with optimal bioavailability and low toxicity .
Q. How can researchers resolve discrepancies in biological activity data across different derivatives?
Contradictions often arise from divergent substituent effects or assay conditions. For example:
- Cytotoxicity vs. kinase inhibition : Derivatives with 3-phenyl groups (e.g., 5a) show potent cytotoxicity but weak kinase inhibition, whereas 3-(trimethoxyphenyl) analogs (e.g., 5i) reverse this trend .
- Cell line specificity : Activity against BaF3-TPR-Met cells may not translate to other lines due to genetic variations. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) is critical .
Methodological Recommendations
- Synthetic Optimization : Use gradient reflux conditions (e.g., 80–100°C) to improve yields of sterically hindered derivatives .
- Data Validation : Combine NMR with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation .
- Biological Profiling : Prioritize derivatives with <10 μM IC50 in kinase assays for in vivo testing, ensuring ADME compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
